Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 831209-70-2
Cat. No.: VC6403981
Molecular Formula: C19H21NO3S2
Molecular Weight: 375.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831209-70-2 |
|---|---|
| Molecular Formula | C19H21NO3S2 |
| Molecular Weight | 375.5 |
| IUPAC Name | ethyl 2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H21NO3S2/c1-3-23-19(22)16-12-8-4-7-11-15(12)25-18(16)20-17(21)13-9-5-6-10-14(13)24-2/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,21) |
| Standard InChI Key | LHGKZZLYBNRSPT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SC |
Introduction
Synthesis
Benzothiophene derivatives can be synthesized through various methods, including cyclization reactions and condensation reactions. For example, ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been prepared by reacting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with benzoyl chloride .
Potential Applications
Benzothiophene derivatives have been explored for their potential in pharmaceuticals, including thrombolytic activity and as intermediates for dyes . Additionally, thiophene derivatives have shown promise in antimicrobial and chemotherapeutic applications .
Biological Activity
Thiophene and benzothiophene derivatives have demonstrated various biological activities, including antibacterial and antifungal properties. The presence of specific functional groups can enhance these activities, as seen in compounds with methoxy or amino substitutions .
Characterization Techniques
Characterization of benzothiophene derivatives typically involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry. Crystallography can also provide detailed structural information, including molecular conformations and hydrogen bonding patterns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume